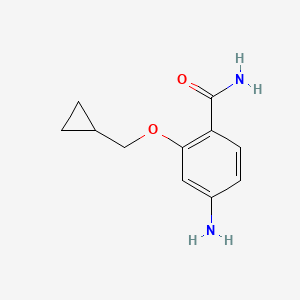
C-(1-Ethyl-1H-indol-4-yl)-methylamine
概要
説明
C-(1-Ethyl-1H-indol-4-yl)-methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with an ethyl group at the nitrogen atom and a methylamine group attached to the carbon at the fourth position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Ethyl-1H-indol-4-yl)-methylamine typically involves the following steps:
N-Alkylation of Indole: The starting material, indole, is alkylated using an alkyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydride) to form N-ethylindole.
Formylation: N-ethylindole is then formylated at the fourth position using a formylating agent like Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).
Reductive Amination: The formylated product undergoes reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
C-(1-Ethyl-1H-indol-4-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: N-substituted indole derivatives.
科学的研究の応用
C-(1-Ethyl-1H-indol-4-yl)-methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of C-(1-Ethyl-1H-indol-4-yl)-methylamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-indole-4-carboxylic acid
- 1-Ethyl-1H-indole-3-carboxaldehyde
- 1-Ethyl-1H-indole-2-carboxylic acid
Uniqueness
C-(1-Ethyl-1H-indol-4-yl)-methylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethyl group at the nitrogen atom and methylamine group at the fourth position differentiate it from other indole derivatives, making it a valuable compound for various applications.
特性
IUPAC Name |
(1-ethylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFIETWMTSEOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


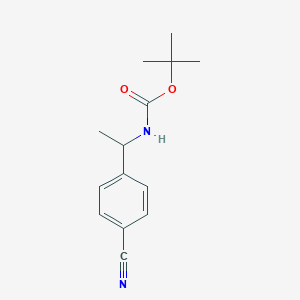
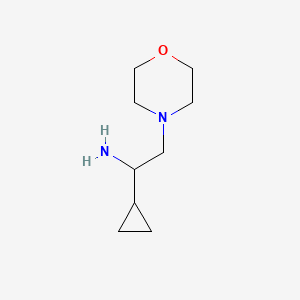
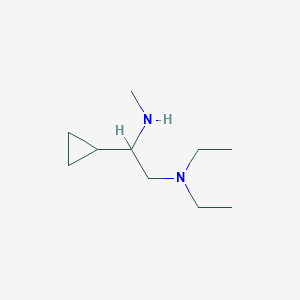
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)
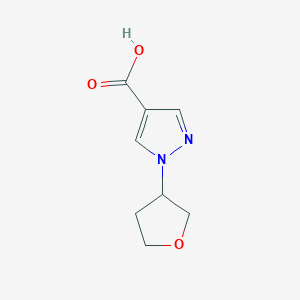
![Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1399901.png)
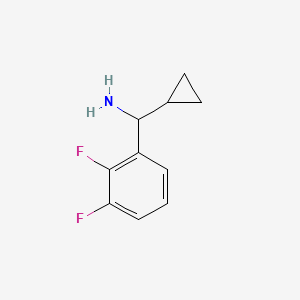
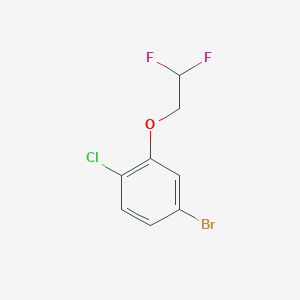
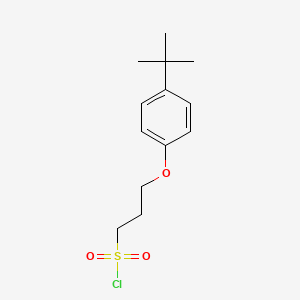
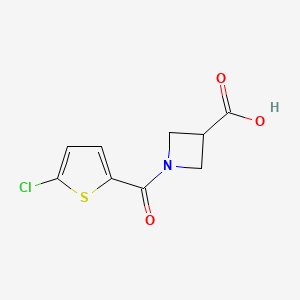
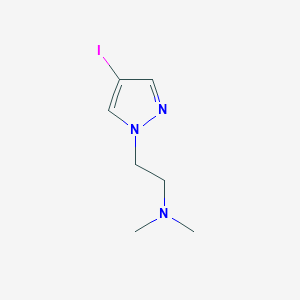
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
